REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.N1C=CC=CC=1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][N:15]=1>>[Cl:13][C:14]1[N:15]=[CH:16][C:17]([S:20]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)(=[O:22])=[O:21])=[CH:18][CH:19]=1
|
Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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NC=1SC=CN1
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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1.55 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with ethyl acetate (150 mL)
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified on ISCO companion (silica gel, 10% to 100% ethyl acetate in hexanes)
|
Type
|
CUSTOM
|
Details
|
to give product as a brown solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |